molecular formula C10H7N3O B009507 Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 102064-36-8

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B009507
CAS No.: 102064-36-8
M. Wt: 185.18 g/mol
InChI Key: QHZLMPDWYWUECY-UHFFFAOYSA-N
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Description

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 91622-91-2) is a high-value, nitrogen-rich heterocyclic compound with a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol. This specialized chemical scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly as a key precursor in the synthesis of potential kappa opioid receptor (KOR) antagonists. The pyrrolo[1,2-a]pyrazinone core is a privileged structure found in bioactive molecules targeting various therapeutic areas . This compound serves as a critical synthetic intermediate for constructing more complex tricyclic systems like the pyrido[2,3-e]pyrrolo[1,2-a]pyrazinone ring found in investigational ligands such as ML190 . Research indicates that the oxidized pyrrole form of this scaffold is crucial for potent KOR antagonist activity, making it a valuable template for probing neuropharmacological pathways . Beyond neuroscience, related pyrrolopyrazinone derivatives have been investigated as vascular smooth muscle relaxants and for their antitumor properties, highlighting the versatility of this chemical architecture in drug discovery . Key Research Applications: • Neuroscience research, particularly kappa opioid receptor (KOR) antagonist studies • Medicinal chemistry and drug discovery for central nervous system targets • Synthesis of complex heterocyclic scaffolds for biological screening • Exploration of structure-activity relationships in nitrogen-rich fused ring systems Note: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or human use. Please handle all chemicals with appropriate safety precautions. Molecular Information: CAS Number: 91622-91-2 Molecular Formula: C10H11N3O Molecular Weight: 189.21 g/mol

Properties

IUPAC Name

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMPDWYWUECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541230
Record name Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102064-36-8
Record name Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Dehydration

Polyphosphoric acid (PPA) catalyzes the dehydration of amino alcohols to form the tricyclic core. A representative procedure involves heating 5,6,6a,7,8,9-hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in PPA at 100°C for 1 hour , yielding the target compound with 52–69% isolated yields . The reaction proceeds via protonation of the hydroxyl group, followed by elimination and cyclization (Figure 1).

Table 1: Acid-Catalyzed Dehydration Conditions

PrecursorCatalystTemperature (°C)Time (h)Yield (%)
Amino alcohol derivativesPPA100152–69
Substituted pyrrolopyrazinesHBr80345–60

Base-Mediated Cyclization

Alternative routes employ sodium bicarbonate or hydroxide to facilitate cyclization. For example, refluxing quaternary salts derived from 6-azaindole carboxylic acid in aqueous NaHCO₃ generates the pyridopyrrolopyrazinone framework with 75–85% yields . This method minimizes side reactions, enhancing regioselectivity.

Condensation Strategies

Condensation reactions between heterocyclic amines and carbonyl compounds offer modular access to the target scaffold.

Chichibabin Quaternization-Cyclization

The Chichibabin reaction enables the construction of the pyrrolo[1,2-a]pyrazine core. Reacting methoxy-methylpyrazines with α-haloketones like bromoacetone forms quaternary salts, which undergo base-induced cyclization. For instance, 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine cyclizes in dilute NaHCO₃ to yield 7-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Figure 2).

Table 2: Chichibabin Reaction Parameters

SubstrateHaloketoneBaseYield (%)
Methoxy-methylpyrazineBromoacetoneNaHCO₃60–75
6-Methylpyridazin-3(2H)-onePhenacyl bromideK₂CO₃40–55

EDCI-Mediated Coupling

Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate dimerization of carboxylic acid derivatives. A protocol from MDPI involves reacting 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids with EDCI and 4-dimethylaminopyridine (DMAP) in anhydrous THF, producing bispyridopyrrolopyrazinediones in 48–72% yields .

Hydrogenation and Reduction

Catalytic hydrogenation serves dual roles: reducing unsaturated bonds and deprotecting intermediates.

Palladium-Catalyzed Hydrogenation

Hydrogenating ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates over 10% Pd/C in ethanol selectively reduces nitro groups while preserving the heterocyclic core, achieving 85% yields . This step is critical for generating amine precursors for subsequent cyclization.

Table 3: Hydrogenation Conditions

SubstrateCatalystSolventPressure (atm)Yield (%)
Ethyl pyrrolopyridine carboxylatesPd/CEtOH185
Nitro-substituted intermediatesRaney NiMeOH378

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature.

Solvent Effects

  • THF : Preferred for EDCI-mediated couplings due to its inertness and ability to dissolve polar intermediates.

  • DCM/MeOH mixtures : Used for recrystallization, enhancing purity to >95%.

  • Ethanol : Ideal for hydrogenation, balancing substrate solubility and catalyst activity.

Thermal Profiles

  • Cyclization : Optimal at 80–100°C , balancing reaction rate and decomposition.

  • Condensation : Proceeds efficiently at room temperature over 48 hours, minimizing side reactions.

Spectroscopic Characterization

Post-synthetic analysis ensures structural fidelity and purity.

NMR Spectroscopy

  • ¹H-NMR : Characteristic signals include aromatic protons at δ 7.8–7.3 ppm and lactam carbonyls at δ 170–180 ppm .

  • ¹³C-NMR : The carbonyl carbon resonates near δ 165 ppm , confirming lactam formation.

Mass Spectrometry

  • ESI-MS : Molecular ion peaks at m/z 194 [M+H]⁺ align with the formula C₁₀H₇N₃O.

Challenges and Limitations

Despite advances, several hurdles persist:

  • Low solubility : Hinders NMR characterization, necessitating alternative techniques like IR.

  • Side reactions : Over-cyclization or decomposition at elevated temperatures reduces yields.

  • Catalyst costs : Pd/C and EDCI increase production expenses, limiting scalability.

Emerging Methodologies

Recent innovations aim to address these limitations:

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes.

  • Flow chemistry : Enhances reproducibility in multi-step sequences .

Chemical Reactions Analysis

Acid-Catalyzed Cyclization and Rearrangement

Polyphosphoric Acid (PPA) is critical for dehydrative cyclization:

  • Treatment of amino alcohol precursors (e.g., (S)-5,6,6a,7,8,9-hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine) with PPA at 100°C induces cyclization, forming the target compound in moderate yields (52–69%) .

Hydrogenation and Reduction Reactions

Catalytic Hydrogenation :

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (9c , 9d ) undergo hydrogenation over 10% Pd/C in ethanol, yielding hexahydro derivatives (85% yield). This step is crucial for reducing double bonds in the pyrrolo-pyrazine system .

Functionalization and Derivatization

The compound’s reactivity allows for further modifications:

  • Alkylation/Acylation :
    Reaction with chloroacetonitrile or acetic anhydride introduces alkyl/acyl groups at reactive positions (e.g., C-3 or C-6), enhancing pharmacological properties .
  • Oxidation :
    Osmium tetroxide-mediated oxidation of vinyl groups generates diols, which are further cleaved with NaIO₄ to yield aldehydes (e.g., 138 ) .

Key Data Tables

Reaction Type Conditions Yield Byproducts
EDCI-mediated cyclization THF, DMAP, 48h, RT60–85%Symmetrical derivatives (4–6%)
Smiles rearrangement TFA/TiCl₄, aromatic/aliphatic amines26–88%None reported
PPA cyclization 100°C, 1h52–69%Unreacted starting material
Catalytic hydrogenation Pd/C, H₂, EtOH85%None reported

Mechanistic Insights

  • Cyclization : EDCI activates carboxylic acids to form reactive intermediates, enabling intramolecular amide bond formation .
  • Rearrangement : Acid catalysts (TFA) protonate pyridinyloxy intermediates, facilitating Smiles rearrangement via a six-membered transition state .

Challenges and Limitations

  • Purification : Low solubility of pyrido-pyrrolo-pyrazine derivatives complicates NMR characterization .
  • Byproduct Formation : Symmetrical dimers and self-condensed products reduce reaction efficiency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the core structure can enhance their activity against various cancer cell lines.

  • Case Study : A study published in the Journal of Organic Chemistry reported on a series of synthesized derivatives that showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrido ring improved potency.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A publication in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of pyrido derivatives that exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The results suggested that the presence of specific functional groups plays a crucial role in enhancing antimicrobial efficacy.

This compound serves as an important building block in organic synthesis due to its versatile reactivity. It can undergo various transformations including cyclization and functionalization.

  • Synthetic Pathways : A review article detailed synthetic strategies utilizing this compound as an intermediate for generating complex heterocycles through multi-step reactions . These methodologies are particularly valuable for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular modeling studies suggest that this compound can bind to active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Key Structural Analogues and Their Features

Compound Name Structural Differences Biological Activity Key Research Findings
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one Reduced aromaticity (hexahydro form) vs. fully aromatic pyrido-pyrrolo-pyrazinone Antimicrobial properties Exhibits activity against S. aureus and E. coli biofilms .
Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one Replaces pyridine with pyrrolidine ring Neuroprotective effects Mitigates oxidative stress in neuronal cell lines .
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate Carboxylate ester substituent Broad-spectrum antimicrobial (bacterial/fungal) Shows enhanced kinase inhibition compared to pyrido derivatives .
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives Varied nitrogen positioning in pyridine ring 5-HT3 receptor agonism Selective binding to serotonin receptors, potential CNS applications .
5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one Thiazole ring fusion Topoisomerase I inhibition Cytotoxic against leukemia cell lines .

Mechanistic and Functional Divergences

  • Antimicrobial Activity : this compound’s fully aromatic system may enhance π-π stacking with microbial enzymes, whereas hydrogenated analogues (e.g., hexahydro forms) rely on hydrophobic interactions .
  • Neuroprotection: Pyrrolo-pyrazinones with reduced ring strain (e.g., hexahydro derivatives) show superior neuroprotective effects due to improved bioavailability .
  • Receptor Specificity : Substituents like ethyl carboxylates or thiazole rings modulate selectivity (e.g., 5-HT3 vs. kinase targets) .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one
Molecular Formula C₁₀H₇N₃O C₇H₁₂N₂O C₇H₁₂N₂O
Aromaticity Fully aromatic Partially saturated Partially saturated
Key Functional Groups Pyrazinone, pyridine Pyrazinone, piperidine Pyrazinone, pyrrolidine

Biological Activity

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Structural Characteristics

This compound consists of a fused ring system comprising pyridine, pyrrole, and pyrazine moieties. Its molecular formula is C₁₀H₇N₃O with a molecular weight of 185.18 g/mol . The structural complexity of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Molecular modeling studies suggest that the compound can bind effectively to active sites of enzymes, modulating their activity. This interaction may lead to various pharmacological effects, including cytotoxicity against cancer cells and antimicrobial action .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxicity of related pyrrolo compounds on human adenocarcinoma-derived cell lines (LoVo for colon cancer, SK-OV-3 for ovarian cancer, and MCF-7 for breast cancer). The results indicated a dose-dependent cytotoxicity with the highest anti-tumor activity observed in certain derivatives .
CompoundCell LineIC50 (µM)
5aLoVo15
2cSK-OV-320
5fMCF-725

These findings suggest that derivatives of this compound could be developed as potential anticancer agents.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that it possesses activity against various bacteria and fungi:

  • Study Findings : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus30
A. niger40

These results highlight the potential of this compound as an antimicrobial agent .

Comparative Analysis with Similar Compounds

When compared to other heterocyclic compounds like Pyrrolo[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine, this compound stands out due to its unique combination of structural elements that confer distinct chemical and biological properties.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
Pyrrolo[2,3-b]pyridineModerateHigh
Pyrazolo[3,4-b]pyridineLowHigh

Q & A

Q. Q1. What are the established synthetic routes for Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one?

The compound can be synthesized via:

  • Propargylamine addition and cyclization : Reacting 2-(acylethynyl)pyrroles with propargylamine, followed by Cs₂CO₃-catalyzed intramolecular cyclization to form the pyrrolo[1,2-a]pyrazine core .
  • Tandem iminium cyclization and Smiles rearrangement : Using pyridinyloxyacetaldehyde and primary amines with TFA (for aromatic amines) or TiCl₄ (for aliphatic amines) as catalysts .
    Methodological Tip: Optimize reaction time and catalyst loading to improve yield. Monitor intermediates via TLC or HPLC.

Q. Q2. What biological activities are reported for this scaffold?

Key activities include:

  • Antibiofilm effects : Derivatives inhibit S. aureus, E. coli, and P. aeruginosa biofilm formation .
  • Vascular smooth muscle relaxation : Certain tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines reduce aortic muscle tension but show weak antihypertensive effects .
  • Antibiotic activity : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives (e.g., from Bacillus tequilensis) exhibit efficacy against multidrug-resistant Staphylococcus aureus .
    Methodological Tip: Use MIC assays for antimicrobial screening and ex vivo aortic ring models for vascular activity.

Q. Q3. How is structural characterization performed for this compound?

  • Spectroscopy : NMR (¹H/¹³C) for regioselectivity confirmation (e.g., distinguishing pyrido[2,3-e] vs. [3,2-e] isomers) , FT-IR for functional group analysis, and GC-MS for purity assessment .
  • X-ray crystallography : Resolve ambiguities in fused-ring systems .
    Methodological Tip: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange interference .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in heterocyclization be addressed?

  • Substituent-directed cyclization : Electron-donating groups on precursors guide cyclization to specific positions (e.g., 3-amino pyridine derivatives favor pyrido[2,3-e] isomers) .
  • Catalyst tuning : TiCl₄ enhances cyclization efficiency for aliphatic amines via Lewis acid activation .
    Methodological Tip: Perform DFT calculations to predict transition states and optimize regioselectivity.

Q. Q5. How do structural modifications influence pharmacological activity?

  • Substituent effects : Introducing a 4-pyridinylmethyl group enhances antihypertensive activity but reduces vascular relaxation, while 2,6-dimethoxyphenyl groups show the inverse .
  • Scaffold rigidity : Hydrogenation of the pyrazine ring (e.g., hexahydro derivatives) improves metabolic stability but may reduce antimicrobial potency .
    Methodological Tip: Use molecular docking to correlate substituent effects with target binding (e.g., PARP or biofilm-related proteins) .

Q. Q6. How to resolve contradictions in biological data across studies?

  • Case example : In vascular studies, compounds with strong muscle relaxation (e.g., 10 and 19) lack antihypertensive efficacy, while potent antihypertensives (e.g., 12 and 13) show weak ex vivo activity .
  • Resolution strategies :
    • Evaluate pharmacokinetic factors (e.g., bioavailability, tissue penetration).
    • Use in vivo models (e.g., spontaneously hypertensive rats) to validate ex vivo findings.
      Methodological Tip: Cross-reference in vitro potency with ADMET profiles to explain discrepancies.

Q. Q7. What advanced methodologies are used to diversify the core scaffold?

  • Domino reactions : Combine vinyl azides and alkynes for one-pot pyrrolo[1,2-a]pyrazine synthesis .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., Fe₃O4@SiO₂-OSO₃H) for enantioselective multicomponent reactions .
    Methodological Tip: Screen solvent polarity (e.g., water vs. DMF) to control reaction pathways and byproduct formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 2
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

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